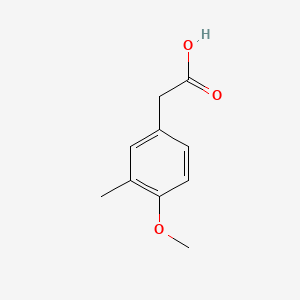

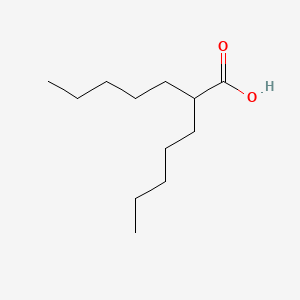

4-(2-羧基乙基)-3,5-二甲基-1H-吡咯-2-羧酸乙酯

描述

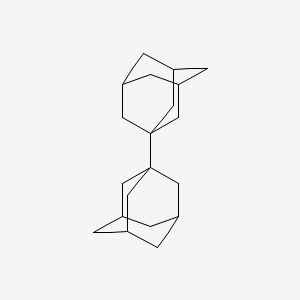

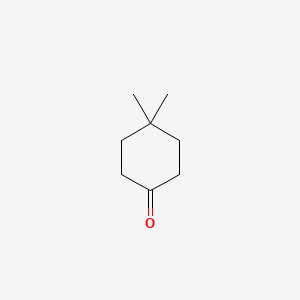

The compound of interest, "4-(2-Carboxy-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester," is a pyrrole derivative with potential applications in various fields of chemistry and pharmacology. The pyrrole ring is a common motif in many biologically active compounds and materials science applications. The papers provided focus on the synthesis, molecular structure, spectroscopic properties, and chemical reactivity of similar pyrrole derivatives, which can offer insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of pyrrole derivatives is often achieved through condensation reactions. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized by condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine . Similarly, other derivatives such as ethyl-4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its thiocarbamoyl analogue were synthesized and characterized using spectroscopic methods. These methods provide a framework for the synthesis of the compound of interest, suggesting that similar condensation reactions could be employed.

Molecular Structure Analysis

X-ray diffraction techniques have been used to solve the crystal structure of related compounds, revealing details such as bond lengths, angles, and the presence of hydrogen bonding . For example, the crystal structure of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester was determined to be triclinic with molecules strongly linked in dimers by hydrogen bonds . These findings are crucial for understanding the molecular geometry and potential dimerization of the compound .

Chemical Reactions Analysis

The reactivity of pyrrole derivatives is often studied using various spectroscopic methods and quantum chemical calculations. The vibrational analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated the formation of dimers in the solid state through heteronuclear double hydrogen bonding . Similarly, the reactivity of ethyl-4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was investigated using NBO analysis to explore charge transfer and delocalization in intra- and intermolecular interactions . These studies provide a basis for predicting the chemical behavior of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be deduced from their spectroscopic and structural analyses. For instance, the nonlinear optical properties and thermodynamic stability of these compounds have been evaluated using density functional theory (DFT) and Hartree–Fock methods . The electronic properties, such as electrophilicity indices and Fukui functions, have been calculated to determine the reactive sites within the molecules . These analyses are essential for understanding the stability, reactivity, and potential applications of the compound of interest.

科学研究应用

结构分析和计算研究

研究表明结构分析和计算研究对于理解吡咯衍生物的性质至关重要。例如,对类似于指定化合物的衍生物的研究探索了它们的晶体结构、分子相互作用和理论计算,以预测行为和稳定性(Silva 等人,2006 年)。此类分析对于设计具有所需物理和化学性质的化合物至关重要。

合成和化学反应性

手性复杂吡咯衍生物的合成一直备受关注,突出了创建具有特定构型和在各个领域(包括作为更复杂化学合成中的中间体)的潜在应用的化合物的技术(Skowronek 和 Lightner,2003 年)。对这些化合物的化学反应性和相互作用模式的研究提供了关于它们在创造新材料或作为催化过程一部分的潜在用途的见解。

分子相互作用和光谱学

对吡咯衍生物的分子相互作用和光谱学的研究提供了有关它们的结合机制和与其他分子的相互作用的宝贵信息。例如,对氢键模式和光谱特征的研究可以为开发具有特定结合亲和力或光物理性质的化合物提供信息(Senge 和 Smith,2005 年)。

在材料科学中的潜在应用

一些研究探索了吡咯衍生物在材料科学中的潜在应用,例如在非线性光学材料的开发中或作为电子和光子材料的前体。这些应用基于吡咯衍生物独特的电子和结构特性,这些特性可以通过合成进行定制(Singh 等人,2014 年)。

安全和危害

未来方向

属性

IUPAC Name |

3-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-4-17-12(16)11-7(2)9(8(3)13-11)5-6-10(14)15/h13H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMYMXCUGHBKLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191236 | |

| Record name | 2,4-Dimethyl-5-carboxy-1H-pyrrole-3-propanoic acid 5-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Carboxy-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |

CAS RN |

37789-64-3 | |

| Record name | 2,4-Dimethyl-5-carboxy-1H-pyrrole-3-propanoic acid 5-ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037789643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC157278 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethyl-5-carboxy-1H-pyrrole-3-propanoic acid 5-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。